

The Solubility and Stability of Benzophenone: A Technical Guide

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Compound of Interest

Compound Name: *Bombiprenone*

Cat. No.: *B020767*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzophenone, a compound of significant interest in various scientific and industrial fields. Due to an initial query for "**Bombiprenone**," which is likely a misspelling, this document focuses on the well-researched compound Benzophenone, given the phonetic similarity and the absence of scientific literature on "**Bombiprenone**." This guide synthesizes available data on its physicochemical properties, offering detailed experimental protocols and visual representations of key processes to support research and development activities.

Data Presentation: Solubility and Stability of Benzophenone

The following tables summarize the quantitative data on the solubility and degradation kinetics of Benzophenone and its common derivatives.

Table 1: Solubility of Benzophenone in Various Solvents

The solubility of Benzophenone is generally low in water but significant in a range of organic solvents. Data from gravimetric analysis indicates that solubility increases with temperature.

Solvent	Temperature (K)	Mole Fraction Solubility (x ₁)
Water	278.15	0.000018
	283.15	0.000021
	288.15	0.000025
	293.15	0.000029
	298.15	0.000034
	303.15	0.000040
	308.15	0.000047
	313.15	0.000055
	318.15	0.000065
Ethanol	278.15	0.1287
	283.15	0.1501
	288.15	0.1741
	293.15	0.2012
	298.15	0.2318
	303.15	0.2664
	308.15	0.3056
	313.15	0.3499
	318.15	0.4001
Acetone	278.15	0.4355
	283.15	0.4721
	288.15	0.5112
	293.15	0.5531
	298.15	0.5979

303.15	0.6458	
308.15	0.6969	
313.15	0.7514	
318.15	0.8095	
Ethyl Acetate	278.15	0.3642
283.15	0.4011	
288.15	0.4412	
293.15	0.4847	
298.15	0.5318	
303.15	0.5828	
308.15	0.6378	
313.15	0.6971	
318.15	0.7608	
Acetonitrile	278.15	0.1479
283.15	0.1712	
288.15	0.1974	
293.15	0.2268	
298.15	0.2599	
303.15	0.2971	
308.15	0.3389	
313.15	0.3859	
318.15	0.4386	

Data adapted from Na, B., et al. (2018). Journal of Chemical & Engineering Data.[\[1\]](#)[\[2\]](#)

Other reported solubility data includes:

- Ethanol: 1 g in 7.5 mL[3]
- Diethyl ether: 1 g in 6 mL[3]
- Benzene, Carbon Disulfide, Carbon Tetrachloride, Methanol, Glacial Acetic Acid: Soluble[4]
[5]

Table 2: Stability and Degradation Kinetics of Benzophenone Derivatives

The degradation of Benzophenone and its derivatives often follows pseudo-first-order kinetics under various environmental conditions.

Compound	Condition	Rate Constant (k)	Half-life (t _{1/2})	pH	Notes
Benzophenone-3	UV (254 nm) / H ₂ O ₂	$1.26 \times 10^{-3} \text{ s}^{-1}$	~9.2 min	6.0	Degradation percentage decreases with higher initial BP-3 concentration. [6]
Benzophenone-3	Ozonation (molecular ozone)	$1.03 \times 10^2 \text{ M}^{-1}\text{s}^{-1}$	-	-	Reaction with deprotonated BP-3 is much faster ($1.85 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$). [7]
Benzophenone-3	Ozonation (•OH radical)	$9.74 \times 10^9 \text{ M}^{-1}\text{s}^{-1}$	-	-	-
Benzophenone-3	Electrochemical Degradation	0.083 min^{-1}	~8.4 min	-	Current density of 25 mA cm ⁻² . [3]
Benzophenone-4	UV / Persulfate	-	-	5-9	Degradation rate increases with higher persulfate dosage and is pH-dependent. [8]
Benzophenone-4	Free Chlorine	-	-	6-8	Stability decreases with increasing pH and in the

presence of
bromide.[9]

Degradation
follows
pseudo-first-
order
kinetics, with
the highest
rate at pH 8.
[10]

Benzophenone-3	Chlorination / UV Chlorination	-	-	8
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Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments related to Benzophenone's solubility and stability.

Protocol 1: Determination of Equilibrium Solubility (Gravimetric Method)

This protocol is based on the static gravimetric method used to determine the solubility of Benzophenone in various solvents at different temperatures.

1. Materials and Apparatus:

- Benzophenone (analytical grade)
- Selected solvents (analytical grade)
- Jacketed glass vessel (crystallizer)
- Thermostatic water bath
- Magnetic stirrer
- Digital thermometer (± 0.05 K)
- Analytical balance (± 0.0001 g)

- Drying oven

2. Procedure:

- Equilibrate the thermostatic water bath to the desired temperature.
- Add an excess amount of solid Benzophenone to a known mass of the selected solvent in the jacketed glass vessel.
- Maintain constant agitation using the magnetic stirrer to facilitate the dissolution process and achieve equilibrium.
- Allow the solution to equilibrate for at least 24 hours at the set temperature to ensure saturation.
- After equilibration, stop stirring and let the solution stand for at least 8 hours to allow undissolved solids to settle.
- Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
- Transfer the withdrawn sample to a pre-weighed glass dish.
- Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of Benzophenone until a constant weight is achieved.
- Weigh the dish with the solid residue to determine the mass of the dissolved Benzophenone.
- Calculate the mole fraction solubility using the masses of the solute and the solvent.
- Repeat the measurement at different temperatures as required.

Protocol 2: Forced Degradation and Stability-Indicating Method Development (Based on ICH Guidelines)

This protocol outlines a general procedure for conducting forced degradation studies on Benzophenone to understand its stability profile and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

- Benzophenone reference standard
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agents (e.g., 3% H₂O₂)
- Buffers for pH adjustment
- HPLC system with a UV detector

2. Stress Conditions (Forced Degradation):

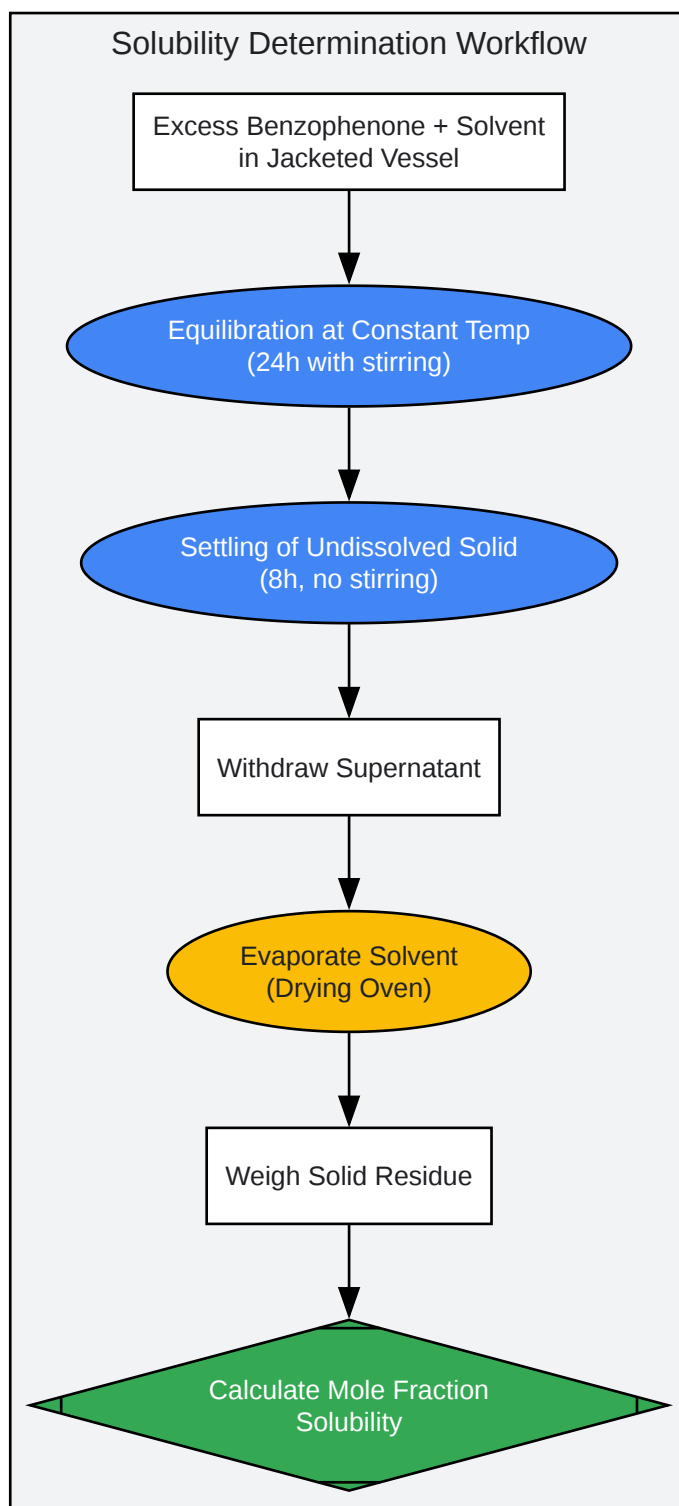
- Acid Hydrolysis: Dissolve Benzophenone in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve Benzophenone in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve Benzophenone in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.
- Thermal Degradation: Store solid Benzophenone in a hot air oven at an elevated temperature (e.g., 70°C) for a specified period. Also, test a solution of Benzophenone under the same conditions.
- Photolytic Degradation: Expose a solution of Benzophenone and the solid drug substance to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[\[11\]](#)

3. HPLC Method Development and Validation:

- **Chromatographic Conditions:** Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent Benzophenone peak from all degradation product peaks. The mobile phase, flow rate, and detection wavelength (Benzophenone has a UV absorbance maximum) should be optimized.
- **Analysis of Stressed Samples:** Inject the stressed samples into the HPLC system after appropriate dilution.
- **Peak Purity Analysis:** Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples. This ensures that the parent peak is not co-eluting with any degradants.
- **Validation:** Validate the developed stability-indicating method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

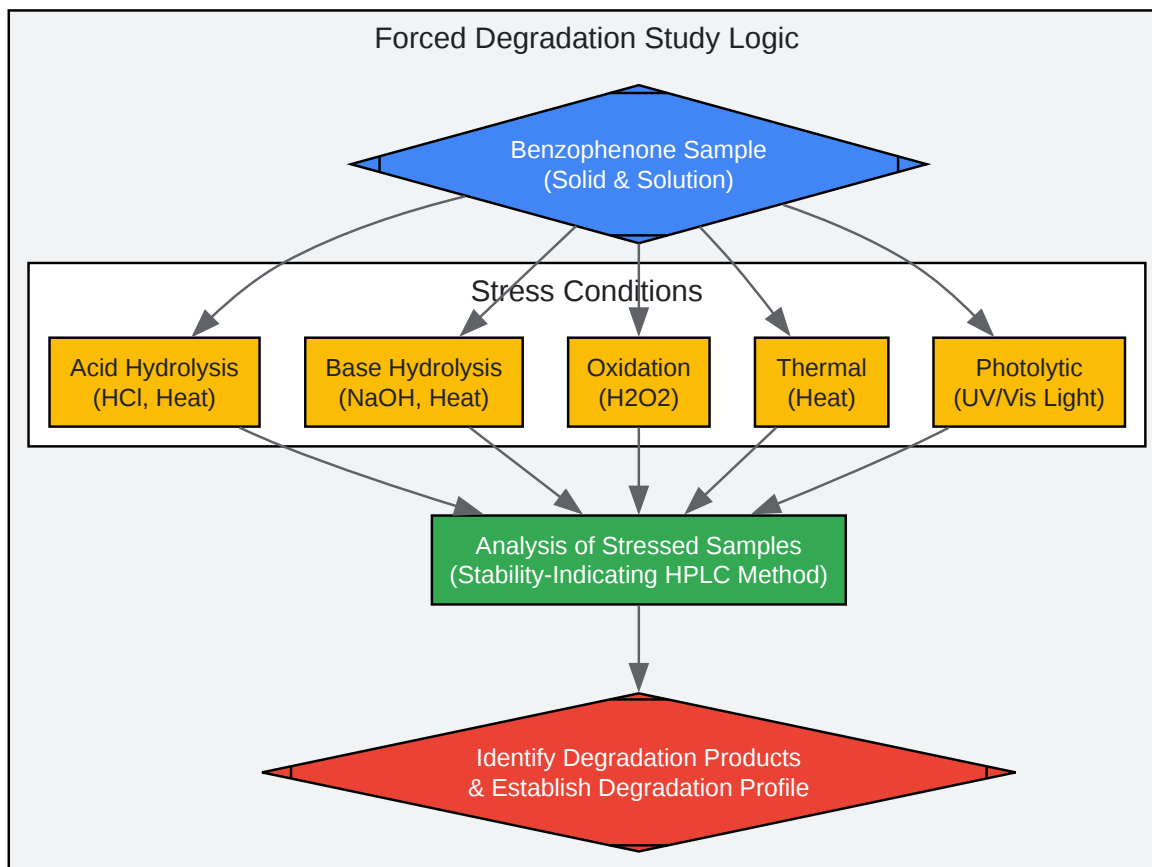
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and potential degradation pathways for Benzophenone.



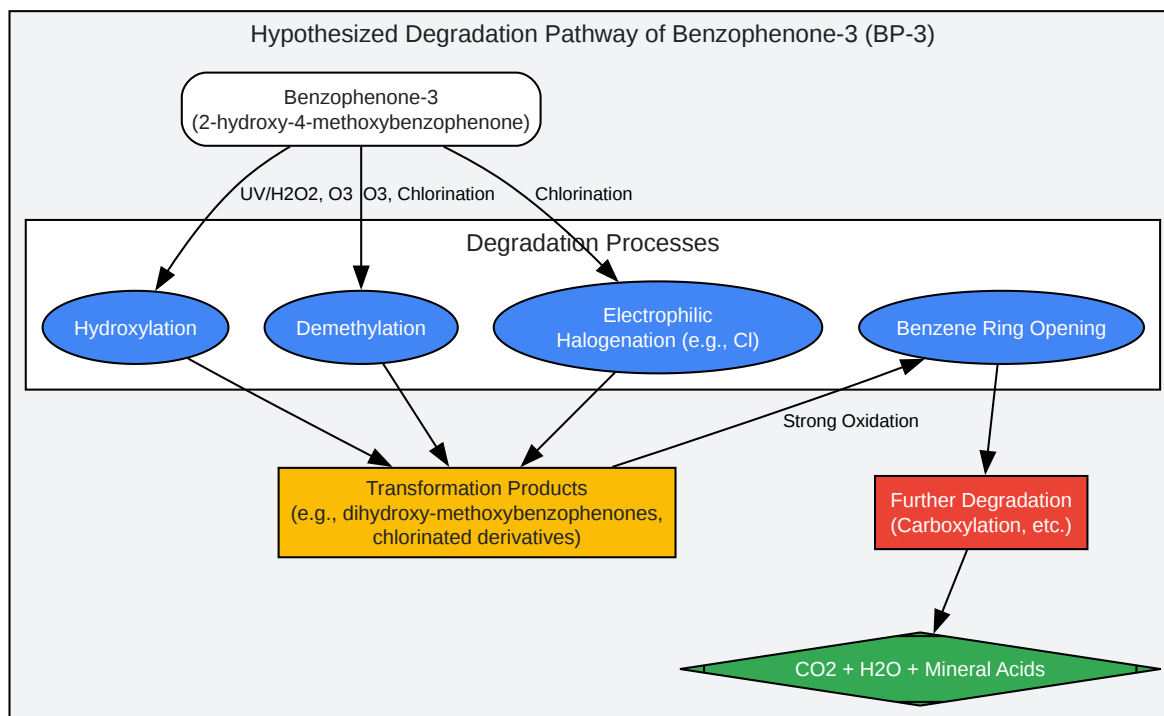
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Caption: Workflow for the gravimetric determination of Benzophenone solubility.



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Caption: Logical flow for conducting forced degradation studies on Benzophenone.



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Caption: Potential degradation pathways for Benzophenone-3 under various stress conditions.
[3][10]

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